molecular formula C34H27BrO9 B076982 [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate CAS No. 14218-30-5

[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate

Cat. No. B076982
CAS RN: 14218-30-5
M. Wt: 659.5 g/mol
InChI Key: WISFGQOOKBVKPD-ZNOUKXQUSA-N
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Description

[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate, also known as TBOM-ester, is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate's mechanism of action is not yet fully understood, but it is believed to act as a prodrug by releasing the active drug in a controlled manner. The tribenzoyloxy and methyl benzoate groups protect the active drug from degradation and improve its solubility, allowing for better absorption and distribution in the body.

Biochemical And Physiological Effects

[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate has been shown to have low toxicity and excellent biocompatibility, making it an ideal candidate for drug delivery applications. Studies have shown that [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate can improve the pharmacokinetic properties of drugs, including increased bioavailability, prolonged circulation time, and reduced toxicity.

Advantages And Limitations For Lab Experiments

One of the major advantages of [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate is its ease of synthesis and excellent stability, making it an ideal candidate for lab experiments. However, [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate's tribenzoyloxy and methyl benzoate groups can make it difficult to analyze its biological effects accurately. Additionally, [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate's effectiveness as a prodrug may vary depending on the active drug's physicochemical properties.

Future Directions

For [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate include exploring its use as a prodrug for various drugs, developing new methods for its synthesis, and investigating its potential applications in other fields, such as catalysis and nanotechnology.
Conclusion
In conclusion, [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate is a unique compound that has demonstrated potential applications in drug delivery, organic synthesis, and material science. Its ease of synthesis, stability, and low toxicity make it an ideal candidate for lab experiments. Future research on [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate's mechanism of action, biochemical and physiological effects, and potential applications in other fields will undoubtedly lead to exciting discoveries and advancements.

Synthesis Methods

[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate can be synthesized using a straightforward method involving the reaction of 2,3,4,5,6-pentabenzoyloxyhexane-1,2,3,4,5-pentol with methyl benzoate and bromine. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product.

Scientific Research Applications

[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate has demonstrated potential applications in various fields, including drug delivery, organic synthesis, and material science. In drug delivery, [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate has been used as a prodrug to improve the bioavailability and efficacy of drugs. In organic synthesis, [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate has been used as a protecting group for hydroxyl groups. In material science, [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISFGQOOKBVKPD-ZNOUKXQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate

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